REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10](Cl)[C:11]([C:14]#[N:15])=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].CCCCCC.[C:26](OCC)(=[O:28])C>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([O:28][CH3:26])[C:11]([C:14]#[N:15])=[N:12][CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl
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Name
|
sodium methoxide
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Quantity
|
726 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl
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Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
5580 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was agitated for 3 hours at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20 L reactor equipped with a mechanical stirred, condenser, thermometer and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
With agitation, the reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
resulting in a beige-colored suspension
|
Type
|
CUSTOM
|
Details
|
the reaction components
|
Type
|
CUSTOM
|
Details
|
The solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (5580 mL) until the filtrate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The filter cake was then charged back to the reactor
|
Type
|
CUSTOM
|
Details
|
triturated in MeOH (2210 g, 2794 mL) for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH (882 g, 1116 mL, 5° C.)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 45° C. for 72 hours
|
Duration
|
72 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 448 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |